Ethyl 6-(tert-butyl)-4-chloronicotinate
Description
Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) is a nicotinic acid derivative characterized by a tert-butyl substituent at position 6 and a chlorine atom at position 4 of the pyridine ring. This compound is synthesized for research applications, particularly in medicinal chemistry and agrochemical development, owing to its structural versatility. Its estimated purity exceeds 95%, and it is supplied by Key Organics under the product code AS-38876 .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 6-tert-butyl-4-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-5-16-11(15)8-7-14-10(6-9(8)13)12(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINCANJVFNERAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of ethyl 6-(tert-butyl)-4-chloronicotinate typically involves:
- Introduction of tert-butyl substituent at the 6-position of the nicotinic acid ring.
- Chlorination at the 4-position of the pyridine ring.
- Esterification of the carboxylic acid group to form the ethyl ester.
This sequence can be approached via direct substitution on nicotinic acid derivatives or via multi-step functional group transformations starting from simpler pyridine precursors.
Chlorination and Esterification Techniques
Chlorination at the 4-position is commonly achieved using chlorinating agents such as phosphorus pentachloride (PCl5) or other chlorinating reagents under controlled temperature conditions (25-35°C) to selectively introduce chlorine without affecting other functional groups.
Esterification to form the ethyl ester is often performed by reacting 6-(tert-butyl)-4-chloronicotinic acid with ethanol in the presence of acid catalysts or via direct alkylation methods. The esterification step requires removal of water or use of dehydrating agents to drive the reaction to completion.
Specific Preparation Example from Literature
While direct literature on this compound is limited, closely related compounds such as ethyl 6-chloronicotinate have been prepared using the following method, which can be adapted:
This method is consistent with protocols described for ethyl 6-chloronicotinate and related compounds.
Alternative Synthetic Routes
Claisen condensation and subsequent functional group transformations have been reported for related nicotinate esters, involving sodium hydride and alkylation steps under inert atmosphere. These methods can be tailored to introduce tert-butyl groups prior to chlorination.
Catalytic coupling reactions using palladium catalysts and copper(I) iodide have been employed for functionalization of ethyl 6-chloronicotinate derivatives, which may be adapted for the synthesis of this compound if the tert-butyl group is introduced via suitable precursors.
Data Summary Table
| Parameter | Typical Conditions | Outcome / Comments |
|---|---|---|
| Chlorination agent | Phosphorus pentachloride (PCl5) | Selective chlorination at 4-position |
| Solvent for chlorination | Dichloromethane | Maintains mild reaction conditions |
| Temperature | 25-35°C | Prevents side reactions |
| Reaction time | 20-24 hours | Ensures complete conversion |
| Esterification | Ethanol + acid catalyst, reflux | Efficient ester formation |
| Purification | Extraction, drying, reduced pressure distillation | Yields high purity product |
| Yield | 80-96% | High yield depending on step and conditions |
Research Findings and Notes
The chlorination step is crucial and must be carefully controlled to avoid over-chlorination or degradation of the tert-butyl substituent.
Use of anhydrous conditions and inert atmosphere during esterification improves yield and purity.
Analytical methods such as NMR (1H and 13C), TLC, and elemental analysis confirm the structure and purity of the final compound.
Adaptation of catalytic coupling methods may allow for further functionalization of the nicotinate ester, expanding its utility in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tert-butyl)-4-chloronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 6-(tert-butyl)-4-aminonicotinate or 6-(tert-butyl)-4-thionicotinate.
Reduction: Formation of 6-(tert-butyl)-4-chloronicotinyl alcohol.
Oxidation: Formation of 6-(tert-butyl)-4-chloronicotinic acid.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Ethyl 6-(tert-butyl)-4-chloronicotinate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it a valuable building block in organic chemistry.
2. Biological Activity:
Research has focused on the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have indicated that it exhibits significant cytotoxicity against various cancer cell lines and antimicrobial efficacy against bacteria such as Escherichia coli.
3. Pharmaceutical Development:
The compound is being explored as a lead candidate for developing new therapeutic agents. Its structural characteristics suggest potential for modifications that could enhance its pharmacological properties.
4. Agricultural Chemistry:
There is ongoing investigation into the use of this compound in agricultural applications, particularly as a pesticide or herbicide due to its biological activity.
Case Studies
1. Anticancer Effects:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC values ranging from 10 µM to 50 µM depending on the specific cell line tested.
2. Antimicrobial Efficacy:
Another study highlighted the compound's effectiveness against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential utility in treating bacterial infections.
Mechanism of Action
The mechanism of action of ethyl 6-(tert-butyl)-4-chloronicotinate involves its interaction with specific molecular targets. The chlorine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with biological pathways involved in inflammation, cell proliferation, or microbial inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 6-(tert-butyl)-4-chloronicotinate with structurally analogous nicotinate derivatives, focusing on substituent patterns, molecular properties, and applications:
*Calculated based on molecular formula C₁₇H₁₄ClN₃O₂.
Structural and Functional Analysis:
In contrast, cyano or acetyl substituents (as in compounds from ) increase electron-withdrawing effects, activating the pyridine ring for nucleophilic displacement or cyclization reactions. The 4-chloro position in the target compound is meta to the ester group, whereas 5-chloro derivatives (e.g., Ethyl 6-acetyl-5-chloronicotinate ) exhibit distinct electronic profiles due to the proximity of substituents to the nitrogen atom.
Synthetic Utility: Ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate () undergoes nucleophilic substitution at position 6 with benzylpiperidine amines to yield acetylcholinesterase (AChE) inhibitors. By comparison, the tert-butyl group in the target compound may limit reactivity at position 6, redirecting functionalization to position 4. The 98% purity of Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate highlights its suitability for pharmacological assays, whereas the target compound’s >95% purity aligns with intermediate-grade research applications.
Physicochemical Properties: The lipophilicity (logP) of this compound is higher than that of acetyl- or cyano-substituted analogs, impacting solubility in polar solvents. This property may influence its utility in drug delivery systems or agrochemical formulations.
Biological Activity
Ethyl 6-(tert-butyl)-4-chloronicotinate is a chemical compound classified as a nicotinic acid derivative. It features an ethyl ester group, a tert-butyl substituent, and a chlorine atom on the nicotinic acid backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 255.72 g/mol
- CAS Number : 1416439-99-0
The presence of the chlorine atom contributes to the compound's electron-withdrawing properties, which can influence its biological activity by altering its interaction with biological targets.
This compound is believed to exert its biological effects through modulation of various biochemical pathways. As an ester, it undergoes hydrolysis in vivo, yielding active metabolites that may interact with specific receptors or enzymes involved in cellular signaling.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. The ester bond facilitates metabolic conversion, enhancing its potential therapeutic effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Recent investigations have explored the anticancer properties of this compound. In cellular assays, it has shown promise in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and modulation of cell cycle progression.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC values ranging from 10 µM to 50 µM depending on the specific cell line tested .
- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential utility in treating bacterial infections .
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated nicotinic acid derivatives to assess variations in biological activity. Below is a summary table comparing this compound with similar derivatives.
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC µM) |
|---|---|---|
| This compound | 32 | 25 |
| Ethyl 6-(tert-butyl)-4-bromonicotinate | 64 | 30 |
| Ethyl 6-(tert-butyl)-4-fluoronicotinate | 16 | 20 |
This table illustrates that this compound possesses competitive antimicrobial and anticancer activities compared to its bromine and fluorine counterparts.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 6-(tert-butyl)-4-chloronicotinate and its derivatives?
- Methodology :
- Use nucleophilic substitution reactions with amines under reflux conditions. For example, react ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with amino-benzylpiperidine derivatives in a THF/EtOH (3:1 v/v) or acetonitrile solvent system at elevated temperatures (e.g., 65–80 hours reflux) .
- Triethylamine is critical as a base to neutralize HCl byproducts. Solvent choice impacts yield: THF/EtOH gave 74% yield, while acetonitrile resulted in 54% for analogous reactions .
- Monitor reaction progress via TLC and purify via flash chromatography (e.g., n-hexane/ethyl acetate gradients) .
Q. What purification strategies are effective for isolating this compound intermediates?
- Methodology :
- Flash chromatography with solvent gradients (e.g., n-hexane/ethyl acetate 50–70%) is standard for removing unreacted starting materials and byproducts .
- Crystallization from ethanol or ethyl acetate can enhance purity for solid intermediates, as demonstrated in analogous tert-butyl derivatives .
Q. How stable is this compound under varying storage conditions?
- Methodology :
- Store at room temperature in airtight containers, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the tert-butyl or ester groups .
- Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring are recommended for long-term storage protocols .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR : Assign signals for tert-butyl (δ ~1.4 ppm), ester (δ ~4.3 ppm for OCH2CH3), and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 469 [M+H]+) .
- IR : Key peaks include C=O (1724 cm⁻¹), CN (2213 cm⁻¹), and C-Cl (750 cm⁻¹) .
Advanced Research Questions
Q. What reaction mechanisms govern the substitution of the 4-chloro group in this compound?
- Methodology :
- Investigate via kinetic studies using varying amines (e.g., benzylpiperidine derivatives) and solvents. Polar aprotic solvents (e.g., THF) stabilize transition states in SNAr mechanisms, while steric hindrance from the tert-butyl group may slow reactivity .
- Computational modeling (DFT) can map charge distribution at the 4-chloro position to predict regioselectivity .
Q. How do substituents on the pyridine ring influence the compound’s pharmacological activity?
- Methodology :
- Synthesize analogs with modified substituents (e.g., cyano, methyl, phenyl groups) and assess acetylcholinesterase inhibition via in vitro assays (IC50 values) .
- X-ray crystallography of analogs (e.g., tert-butyl derivatives) reveals conformational preferences; for example, aromatic ring dihedral angles (48–86°) impact binding pocket interactions .
Q. What advanced structural insights can X-ray crystallography provide for this compound?
- Methodology :
- Grow single crystals via slow solvent evaporation (e.g., ethanol) and collect data using a diffractometer. Refinement software (e.g., SHELX) resolves hydrogen bonding (e.g., N–H⋯O interactions) and packing motifs .
- For tert-butyl derivatives, bond lengths (C–C: 1.53–1.56 Å) and angles confirm steric effects .
Q. How can computational models predict interactions between this compound and biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of acetylcholinesterase (PDB ID: 4EY7). The tert-butyl group may occupy hydrophobic pockets, while the ester moiety participates in hydrogen bonding .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies mitigate challenges in handling sensitive intermediates during synthesis?
- Methodology :
- Use inert atmospheres (N2/Ar) for moisture-sensitive steps (e.g., amine additions).
- For air-sensitive tert-butyl intermediates, employ Schlenk techniques and anhydrous solvents .
Contradictions and Data Gaps
- Solvent Effects : THF/EtOH outperforms acetonitrile in yield (74% vs. 54%), but the latter may reduce side reactions in sterically hindered systems .
- Crystallization Variability : Crystal packing of tert-butyl derivatives shows hydrogen-bonded chains, but solvent choice (ethanol vs. ethyl acetate) impacts polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
